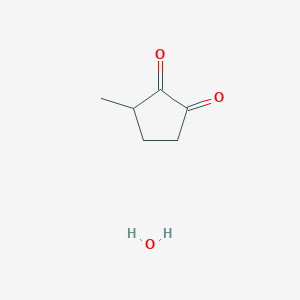
3-Methylcyclopentane-1,2-dione hydrate
Overview
Description
3-Methylcyclopentane-1,2-dione hydrate, also known as Methyl cyclopentenolone hydrate or Cyclotene hydrate, is a laboratory chemical used for the synthesis of substances . It is found primarily in its enol form in its pure, anhydrous state and readily forms the diketone form in solution . It is also reported to be present in some electronic cigarettes .
Molecular Structure Analysis
The empirical formula of this compound is C6H8O2 · H2O, and its molecular weight is 130.14 g/mol . The SMILES string representation is O.CC1CCC(=O)C1=O .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in ethanol . It has a melting point of 104-108 °C . It is also known to have a sweet, maple, bready, caramellic flavor with nutty nuances .Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of various natural products , which suggests it may interact with a wide range of biological targets.
Mode of Action
It’s known that this compound can readily form the diketone form in solution , which could potentially interact with its targets.
Biochemical Pathways
It has been used in the synthesis of (-)-curcumanolide a and (-)-curcumalactone , suggesting it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s soluble in ethanol , which could potentially enhance its bioavailability.
Result of Action
Its use in the synthesis of various natural products suggests it may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclopentane-1,2-dione hydrate. For instance, it’s known to be present in some electronic cigarettes , suggesting that its stability and action may be influenced by factors such as temperature and the presence of other compounds.
Advantages and Limitations for Lab Experiments
3-Methylcyclopentane-1,2-dione hydrate has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to act as a reactive intermediate in the synthesis of other organic compounds. However, its limitations include its high cost and the potential for it to react with other chemicals in the lab.
Future Directions
There are several potential future directions for research on 3-Methylcyclopentane-1,2-dione hydrate, including its potential use as a catalyst in organic synthesis, its potential as a building block for the synthesis of novel materials, and its potential use as a drug intermediate for the development of new pharmaceuticals.
In conclusion, this compound is a cyclic diketone that has been extensively studied for its chemical properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
3-Methylcyclopentane-1,2-dione hydrate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of several drugs, including antihistamines, anti-inflammatory agents, and antifungal agents.
properties
IUPAC Name |
3-methylcyclopentane-1,2-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRTLHIDXJSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635187 | |
| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396995-49-5 | |
| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




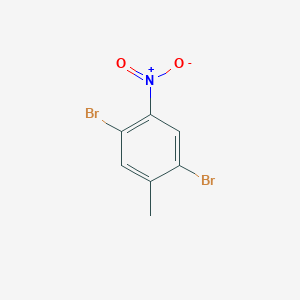

![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)
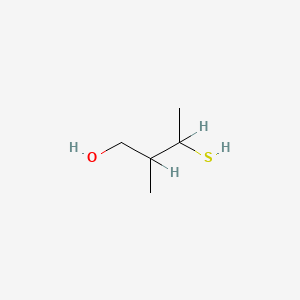
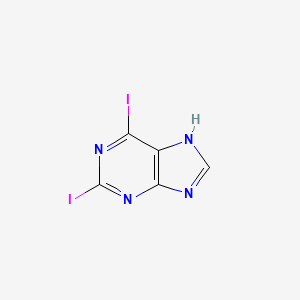
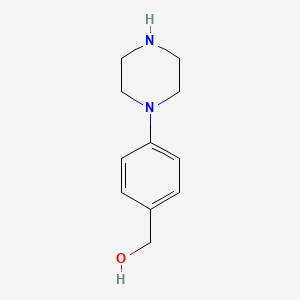
![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)
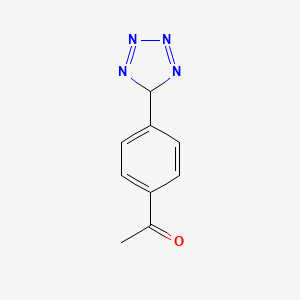
![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)


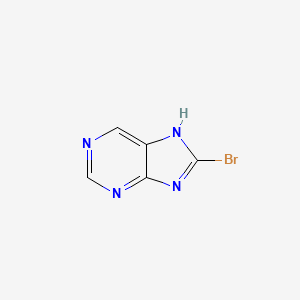
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)